molecular formula C9H7ClO B098535 3-Chloro-1-phenyl-2-propen-1-one CAS No. 15724-86-4

3-Chloro-1-phenyl-2-propen-1-one

Cat. No.: B098535
CAS No.: 15724-86-4
M. Wt: 166.6 g/mol
InChI Key: MHZUGELJKUYWQA-VOTSOKGWSA-N
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Description

3-Chloro-1-phenyl-2-propen-1-one (IUPAC name: 3'-Chloropropiophenone) is an α,β-unsaturated ketone with a chlorinated aromatic substituent. Its molecular formula is C₉H₇ClO, and it has a molecular weight of 168.62 g/mol . Key physical properties include:

  • Melting point (mp): 45–47°C
  • Boiling point (bp): 124°C
  • Flash point (Fp): >113°C (>235.4°F)

This compound is characterized by a conjugated enone system (C=O adjacent to C=C), which confers reactivity toward nucleophilic additions (e.g., Michael addition) and electrophilic substitutions. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-chloro-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZUGELJKUYWQA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288371
Record name (2E)-3-Chloro-1-phenyl-2-propen-1-one
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Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15724-86-4, 3306-07-8
Record name (2E)-3-Chloro-1-phenyl-2-propen-1-one
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Record name Acrylophenone, 3-chloro-, (E)-
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Record name (2E)-3-Chloro-1-phenyl-2-propen-1-one
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Record name 3-Chloro-1-phenyl-2-propen-1-one
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropenones

(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
  • Structure: Features a 2-chlorophenyl and 3-methoxyphenyl group on the enone backbone.
  • Applications: Studied for non-linear optical (NLO) properties due to extended π-conjugation .
(E)-1-{4-[(E)-3-Chlorobenzylideneamino]-phenyl}-3-(3-chlorophenyl)prop-2-en-1-one
  • Structure: Contains a 3-chlorophenyl group and a Schiff base substituent.
  • Properties: The dihedral angles between aromatic rings influence crystallinity and packing, relevant for solid-state applications .
1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives
  • Structure: Hydroxyl and substituted phenyl groups alter electronic and steric profiles.
  • Reactivity: The hydroxyl group enables further functionalization (e.g., etherification or esterification) .

Chlorinated Propanones

1-Chloro-3-(3-chlorophenyl)propan-2-one
  • Molecular formula: C₉H₈Cl₂O
  • Molecular weight: 203.07 g/mol
  • Physical properties:
    • Boiling point: 90–93°C (at 0.22–0.25 Torr)
    • Density: ~1.275 g/cm³
  • Key differences: The absence of a conjugated enone system reduces reactivity toward nucleophilic additions compared to 3-Chloro-1-phenyl-2-propen-1-one. The additional chlorine atom increases molecular weight and lipophilicity .

Amino-Substituted Propanones

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride
  • Molecular formula: C₉H₁₁Cl₂NO
  • Properties: The amino group and hydrochloride salt enhance water solubility and bioavailability.
  • Applications: Potential use in drug synthesis due to its bioactive scaffold .
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one Hydrochloride
  • Structure: Methylamino substitution modifies electronic properties.
  • Reactivity: The secondary amine facilitates salt formation and coordination chemistry .

Chlorinated Alkenes (Non-Ketone Analogues)

3-Chloro-1-propene (Allyl Chloride)
  • Molecular formula: C₃H₅Cl
  • Molecular weight: 76.53 g/mol
  • Boiling point: 45°C (pure compound)
  • Applications: Widely used as an alkylating agent in polymer production. Lacks the ketone functionality, limiting its utility in enone-specific reactions .
3-Chloro-2-methyl-1-propene
  • Structure: Branched chloroalkene with a methyl group.
  • Reactivity: Enhanced steric hindrance slows nucleophilic substitution compared to allyl chloride .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups Applications
This compound C₉H₇ClO 168.62 45–47 124 α,β-unsaturated ketone Organic synthesis, NLO materials
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 - 90–93* Ketone, dichlorophenyl Intermediate for specialty chemicals
2-Amino-1-(3-chlorophenyl)propan-1-one HCl C₉H₁₁Cl₂NO 220.10 - - Amino ketone, hydrochloride Pharmaceutical research
3-Chloro-1-propene (Allyl Chloride) C₃H₅Cl 76.53 - 45 Chloroalkene Polymer production

*Measured at reduced pressure (0.22–0.25 Torr).

Key Findings and Implications

  • Reactivity: The α,β-unsaturated ketone in this compound enables unique reactivity (e.g., conjugate additions) absent in chlorinated propanones or alkenes .
  • Physical Properties: Substituents significantly influence melting/boiling points; electron-withdrawing groups (e.g., Cl) increase melting points, while branched chains reduce boiling points .
  • Applications: Amino-substituted derivatives show promise in drug development, while phenylpropenones are favored in materials science .

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